Methyl 3,5-difluoro-4-methylbenzoate
Description
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Properties
IUPAC Name |
methyl 3,5-difluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUVAYQWIPWVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3,5-difluoro-4-methylbenzoate is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article delves into its biological activity, highlighting its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position on the aromatic ring. Its molecular formula is with a molecular weight of approximately 202.16 g/mol. The fluorinated structure enhances its reactivity and biological activity, making it a subject of interest in pharmaceutical research.
Biological Activity Overview
The biological activities of this compound and its derivatives have been investigated primarily for their antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated benzoates can enhance antimicrobial efficacy due to their ability to disrupt bacterial cell membranes or inhibit enzymatic functions critical for bacterial survival.
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. A notable study assessed various derivatives against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23). The results demonstrated that certain derivatives exhibited IC50 values ranging from 1.48 µM to 47.02 µM, indicating potent antiproliferative activity .
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
- Cell Cycle Arrest : Studies have indicated that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Hydrophobic Interactions : The presence of fluorine atoms enhances hydrophobic interactions with biological targets, potentially increasing binding affinity and metabolic stability .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound derivatives revealed significant cytotoxic effects on the A549 cell line. The most active derivative demonstrated an IC50 comparable to standard chemotherapeutics, suggesting potential for further development as an anticancer agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound derivative | 1.48 | A549 |
| Staurosporine (control) | 1.52 | A549 |
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated that compounds with higher fluorine content exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound derivative | E. coli | 15 µg/mL |
| Non-fluorinated analog | E. coli | >100 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
